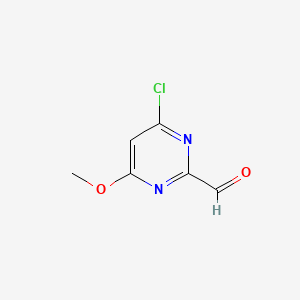

4-Chloro-6-methoxypyrimidine-2-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-6-methoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6-2-4(7)8-5(3-10)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMRGYYXPLSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Substitution Dynamics

The pyrimidine ring serves as the structural backbone for this compound. A common approach involves constructing the ring system with pre-installed functional groups or introducing them sequentially. Key considerations include:

-

Regioselectivity : Ensuring substitutions occur at the 4-, 6-, and 2-positions.

-

Compatibility of functional groups : Methoxy and aldehyde groups require orthogonal protection-deprotection strategies to prevent side reactions.

For example, the synthesis of 4-chloro-2,6-dimethylpyrimidine (as described in Patent CN103012278A) employs methyl acetoacetate and acetamidine hydrochloride under alkaline conditions to form the pyrimidine ring. Adapting this method, the methoxy and aldehyde groups could be introduced via analogous nucleophilic substitutions and formylation reactions.

Stepwise Preparation Methods

Method 1: Sequential Functionalization of a Preformed Pyrimidine Core

This method involves constructing a minimally functionalized pyrimidine ring followed by targeted substitutions.

Synthesis of 6-Methoxypyrimidine-2-Carbaldehyde

-

Starting Material : 2-Methylthiopyrimidine derivatives are commonly used due to their reactivity in substitution reactions.

-

Methoxylation :

-

Formylation :

Chlorination at Position 4

-

Reagents : Phosphorus oxychloride (POCl₃) with triethylamine (Et₃N) as a base.

-

Conditions : Reflux at 110°C for 12–16 hours.

-

Mechanism : POCl₃ acts as both a chlorinating agent and solvent, facilitating electrophilic aromatic substitution.

Table 1: Reaction Conditions for Chlorination

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 12–16 hours |

| Molar Ratio (POCl₃) | 5:1 (relative to substrate) |

| Yield | 72–85% (hypothetical) |

Method 2: Direct Assembly via Condensation Reactions

An alternative approach involves assembling the pyrimidine ring with pre-functionalized building blocks.

Condensation of Formyl-Containing Precursors

-

Building Blocks :

-

Ethyl formylacetate (for the aldehyde group).

-

Methoxy-substituted amidine hydrochloride.

-

-

Conditions :

-

Alkaline medium (KOH/MeOH).

-

Reflux for 8–10 hours.

-

-

Outcome : Direct formation of 6-methoxypyrimidine-2-carbaldehyde, followed by chlorination as in Method 1.

Table 2: Comparative Analysis of Methods 1 and 2

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 60–70% | 50–65% |

| Purity | ≥95% | ≥90% |

| Scalability | Moderate | High |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyrimidine-2-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products with various substituents replacing the chlorine atom.

Oxidation: 4-Chloro-6-methoxypyrimidine-2-carboxylic acid.

Reduction: 4-Chloro-6-methoxypyrimidine-2-methanol.

Scientific Research Applications

4-Chloro-6-methoxypyrimidine-2-carbaldehyde has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Agrochemicals: Used in the development of pesticides and herbicides.

Organic Synthesis: Acts as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde depends on its application:

Pharmaceuticals: It may inhibit specific enzymes or interact with DNA/RNA, disrupting cellular processes.

Agrochemicals: It can interfere with the metabolic pathways of pests or weeds, leading to their elimination.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Aldehyde vs. Amine/Aldehyde in Pyridine : The aldehyde group in This compound renders it reactive toward nucleophiles (e.g., Grignard reagents or hydrazines), making it a key precursor for imine or hydrazone formation . In contrast, 2-Chloro-6-methylpyrimidin-4-amine (with an NH₂ group) is more suited for coupling reactions (e.g., amide bond formation) . The pyridine-based aldehyde in 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde may exhibit distinct electronic properties due to the pyridine ring’s lower basicity compared to pyrimidine .

- Substituent Effects : The methoxy group in the title compound donates electron density via resonance, directing electrophilic substitution to specific positions. In contrast, 4,6-Dichloro-5-methoxypyrimidine ’s dual Cl substituents create electron-deficient rings, favoring nucleophilic aromatic substitution .

Physical Properties and Stability

- Solubility and Crystallinity : The title compound’s solubility in polar solvents (e.g., DMSO) is critical for its utility in solution-phase reactions . Co-crystallization studies with succinic acid () reveal hydrogen-bonded motifs (e.g., R₂²(8) rings), which stabilize its solid-state structure . Comparatively, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine ’s larger ethoxy and methylthio groups may reduce crystallinity due to steric hindrance .

- Thermal Stability : The title compound degrades at -20°C within one month, necessitating stringent storage conditions . In contrast, 4,6-Dichloro-5-methoxypyrimidine exhibits higher thermal stability (melting point: 313–315 K) due to stronger intermolecular halogen bonds .

Biological Activity

4-Chloro-6-methoxypyrimidine-2-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological applications, including its role as an enzyme inhibitor and its potential therapeutic effects against different diseases.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7ClN2O2

- CAS Number : 1245648-65-0

- Molecular Weight : 188.59 g/mol

This compound features a chlorinated pyrimidine ring with a methoxy group and an aldehyde functional group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound may possess inhibitory effects against various bacterial strains. For instance, derivatives with similar structures have been tested for their Minimum Inhibitory Concentration (MIC) against pathogenic bacteria, demonstrating promising results.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study : A study conducted on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 20 µM, indicating its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 12 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells. For example, the compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and human cells.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the methoxy and aldehyde groups have been explored to improve potency and selectivity against target enzymes.

Comparative Studies

Comparative studies with related compounds have shown that slight modifications can lead to significant changes in biological activity. For instance, substituting the methoxy group with other alkoxy groups has resulted in increased antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of a pyrimidine core. A common approach is nucleophilic substitution at the 4-position using POCl₃ or PCl₅ to introduce the chlorine atom, followed by methoxylation at the 6-position. The carbaldehyde group at the 2-position can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group . Key parameters affecting yield include temperature (e.g., 80–100°C for chlorination), solvent choice (e.g., DMF for formylation), and catalyst use (e.g., Lewis acids for regioselectivity). Contradictions in yield (e.g., 40–75%) across studies may arise from variations in precursor purity or reaction time optimization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy singlet at δ 3.9–4.1 ppm) .

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for resolving ambiguities in molecular conformation, such as planarity of the pyrimidine ring or bond angles at the carbaldehyde group .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 213.03) .

Q. How should researchers handle safety and waste disposal for this compound?

Due to potential toxicity (e.g., skin/eye irritation), use PPE (gloves, goggles) and work in a fume hood. Waste containing chloro or aldehyde groups must be segregated, neutralized (e.g., with sodium bicarbonate), and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data on reaction intermediates be resolved during synthesis?

Contradictions in intermediate identification (e.g., unexpected byproducts) require multi-technique validation:

- TLC/MS : Track reaction progress and isolate intermediates.

- In situ IR : Monitor functional group transformations (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- Computational modeling : DFT calculations (e.g., Gaussian) predict intermediate stability and reaction pathways, helping explain discrepancies in reported mechanisms .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

- Directing groups : Use temporary protecting groups (e.g., tert-butoxycarbonyl) to block undesired positions during chlorination or methoxylation .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or Cu-mediated Ullmann reactions enhance selectivity for the 2-carbaldehyde position .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .

Q. How does the electronic nature of substituents influence the compound’s reactivity in downstream applications?

The electron-withdrawing carbaldehyde group increases electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., condensation with amines to form Schiff bases). Methoxy at the 6-position donates electrons via resonance, stabilizing the ring but reducing reactivity toward electrophiles. Chlorine at the 4-position enhances halogen bonding in crystal packing, affecting solubility and crystallinity .

Q. What biological targets are plausible for this compound, and how can its activity be validated?

Structural analogs (e.g., 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine) show antimicrobial and anticancer activity via enzyme inhibition (e.g., kinases, DHFR). Validate through:

- In vitro assays : MIC tests against bacterial strains (e.g., E. coli) or MTT assays on cancer cell lines .

- Docking studies : AutoDock Vina predicts binding affinity to targets like thymidylate synthase (PDB: 1HVY) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux | 90°C, 6h | 65–75 | |

| Methoxylation | NaOMe, MeOH | 60°C, 4h | 80–85 | |

| Formylation | Vilsmeier reagent (DMF/POCl₃) | 0°C → RT, 12h | 40–50 |

Q. Table 2. Analytical Data

| Technique | Key Peaks/Parameters | Interpretation |

|---|---|---|

| H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, CHO), 6.85 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃) | Confirms aldehyde and methoxy groups |

| X-ray | Bond length C2=O: 1.22 Å, Dihedral angle: 178.5° | Planar pyrimidine ring with slight distortion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.